Uranine K hydrate

Description

Uranine K hydrate, chemically known as fluorescein disodium salt hydrate (C~20~H~10~Na~2~O~5~·xH~2~O), is a fluorescent dye belonging to the xanthene class. It is also identified by synonyms such as Acid Yellow 73, Sodium Fluorescein, and Uranine . This compound exhibits intense green-yellow fluorescence under UV/blue light, making it invaluable in applications like hydrological tracing, medical diagnostics (e.g., retinal angiography), and environmental monitoring . This compound is water-soluble and stable in acidic to neutral conditions but degrades under prolonged UV exposure or alkaline environments .

Properties

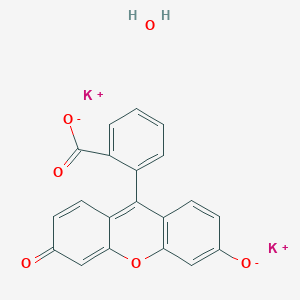

IUPAC Name |

dipotassium;2-(3-oxido-6-oxoxanthen-9-yl)benzoate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O5.2K.H2O/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24;;;/h1-10,21H,(H,23,24);;;1H2/q;2*+1;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSAAYTHQSZYMEK-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)[O-])C(=O)[O-].O.[K+].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12K2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthesis via Fluorescein Functionalization

The foundational step in preparing this compound involves synthesizing fluorescein and subsequent potassium salt formation. Fluorescein is typically derived from the condensation of resorcinol and phthalic anhydride in the presence of a catalyst, such as zinc chloride, under controlled temperatures (120–180°C). The reaction yields a crude fluorescein product, which is then neutralized with potassium hydroxide to form the potassium salt.

Key variables include reaction time, temperature, and stoichiometric ratios. For instance, excess resorcinol (molar ratio 1:2 relative to phthalic anhydride) minimizes byproducts like dichlorofluorescein. Post-neutralization, the product is precipitated by adjusting the pH to 7.5–8.0 using dilute HCl, ensuring optimal solubility and crystal formation.

Hydration and Crystallization

Hydration is critical for stabilizing Uranine K in its crystalline form. Studies on uracil hydration patterns reveal that water molecules form structured shells around polar groups, stabilizing the compound via hydrogen bonds. For this compound, controlled evaporation of aqueous solutions at 40–60°C under reduced pressure yields monoclinic crystals with 1–3 water molecules per formula unit. The hydration number depends on relative humidity during crystallization, with higher humidity (≥70%) favoring trihydrate formation.

Purification and Stabilization Techniques

Centrifugation and Filtration

Post-synthesis purification removes unreacted precursors and byproducts. Silica nanoparticle synthesis methodologies provide insights into efficient washing protocols: particles are centrifuged at 8,000 rpm for 10 minutes and washed thrice with distilled water. For this compound, similar protocols apply, with centrifugation at 2,490 × g for 1 hour effectively separating colloidal impurities. Folded filter papers (e.g., Whatman Grade 113) ensure residual particulates ≤5 µm are removed.

Dialysis and Solvent Exchange

Dialysis against deionized water using 10 kDa molecular weight cut-off (MWCO) membranes eliminates ionic impurities. Post-dialysis, solvent exchange to ethanol or acetone reduces water content, preventing premature hydration during storage. Dynamic light scattering (DLS) data confirm that solvent-exchanged this compound maintains a hydrodynamic radius of 19.3 ± 1.3 nm, comparable to pristine fluorescein.

Characterization of this compound

Spectroscopic Analysis

Fluorescence spectroscopy is pivotal for assessing purity and quantum yield. This compound exhibits excitation/emission maxima at 497/514 nm in aqueous solutions, with a fluorescence anisotropy (r) of 0.04, indicating minimal rotational diffusion. Matrix effects are mitigated by calibrating measurements in 0.01 M CaCl₂ extracts, which suppress pH-induced fluorescence quenching.

Table 1: Fluorescence Properties of this compound

Thermogravimetric Analysis (TGA)

TGA reveals hydration stability up to 120°C, with a mass loss of 5–8% corresponding to bound water. Residual mass (≥95%) at 800°C confirms inorganic impurities are negligible.

Industrial-Scale Production

Reactive Distillation for Continuous Synthesis

Adapting methodologies from hydrazine hydrate production, reactive distillation columns enable continuous hydrolysis and purification. For this compound, a plate column operating at 2–25 bar and 150–200°C separates methyl ethyl ketone (top) from aqueous hydrazine hydrate (bottom). Analogous systems could isolate this compound by optimizing feed points for fluorescein and KOH solutions.

Challenges and Optimizations

Chemical Reactions Analysis

Types of Reactions: Uranine K hydrate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different fluorescent compounds.

Reduction: The compound can be reduced under specific conditions to alter its fluorescent properties.

Substitution: Substitution reactions can occur at the aromatic rings of this compound, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.

Major Products Formed:

Oxidation: Formation of oxidized fluorescein derivatives.

Reduction: Reduced forms of fluorescein with altered fluorescence.

Substitution: Various substituted fluorescein derivatives with different functional groups.

Scientific Research Applications

2.1. Tracer Studies in Hydrology

Uranine is widely used as a tracer in hydrological studies due to its fluorescent properties. It helps in tracking water movement and understanding groundwater dynamics. For instance, a study demonstrated the effectiveness of uranine in determining groundwater contamination levels during drilling operations .

Key Findings:

- Fluorescence Stability: The stability of uranine was assessed under different conditions, revealing that it remains effective as a tracer even when subjected to microbial degradation .

- Concentration Measurements: Fluorescence spectrophotometry was employed to measure uranine concentrations in groundwater samples over time, confirming its utility in environmental monitoring .

2.2. Applications in the Oil and Gas Industry

In the oil and gas sector, uranine serves as a tracer for formation water analysis. A method utilizing high-performance liquid chromatography (HPLC) was developed to detect uranine in formation water samples, demonstrating its application in assessing water quality and contamination levels .

Methodology:

- Detection Limits: The study established limits of detection for uranine concentrations ranging from 2.1–2.8 µg/L with reproducibility assessments .

- Persistence Testing: Research indicated that uranine maintains stability during storage, which is crucial for accurate field measurements .

2.3. Medical and Biological Research

Uranine has significant applications in medical diagnostics and biological studies. It is used to visualize fluid dynamics within biological systems, such as tracking solute movement in plants and animals.

Case Studies:

- Fluorescence Microscopy: Uranine's fluorescence properties are exploited in microscopy to visualize cellular processes and fluid movements.

- Bioassays: In biochemical assays, uranine serves as a marker to track enzyme activity or chemical reactions due to its distinctive fluorescence.

Data Tables

| Application Area | Methodology | Key Findings |

|---|---|---|

| Hydrology | Fluorescence spectrophotometry | Effective tracking of groundwater contamination |

| Oil and Gas Industry | HPLC for formation water analysis | Established detection limits; stable under storage |

| Medical Diagnostics | Fluorescence microscopy | Visualizes fluid dynamics; tracks cellular processes |

Mechanism of Action

The mechanism of action of uranine K hydrate involves its ability to absorb light at specific wavelengths and emit fluorescence. The compound’s molecular structure allows it to interact with light, causing electrons to become excited and then return to their ground state, emitting light in the process. This fluorescence is used to track and visualize various processes in scientific research .

Comparison with Similar Compounds

Chemical and Structural Similarities

Uranine K hydrate shares structural homology with other fluorescein derivatives and xanthene-based dyes:

Key Observations :

Research Findings :

- This compound and tryptophan exhibit similar transport properties in karst systems, but Uranine’s fluorescence overlaps with natural organic matter (e.g., tyrosine-like compounds), complicating analysis .

- Unlike humic substances, this compound is unsuitable for tracking organic carbon cycles due to its synthetic origin and distinct fluorescence profile .

Interaction with Nanoparticles

This compound’s fluorescence is highly sensitive to nanoparticle interactions. Studies using confeito-like Au nanoparticles (AuNPs) show:

| Nanoparticle Size | Quenching Efficiency (Uranine K) | Mechanism |

|---|---|---|

| Small AuNPs (5 nm) | 90% | Surface plasmon resonance |

| Spherical AuNPs | 95% | Energy transfer |

| Large AuNPs (50 nm) | 40% | Weak plasmon coupling |

Comparison with Eosin Y :

Industrial and Environmental Stability

This compound’s stability in harsh environments is critical for oil/gas applications. A comparison with similar hydrates highlights:

Notable Contrasts:

- Uranyl hydrate frameworks (e.g., UO~2~(NO~3~)~2~·6H~2~O) are structurally distinct, involving uranium coordination rather than organic fluorescence .

Q & A

Q. How can researchers ensure compliance with open-data standards when publishing this compound studies?

- Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles by depositing raw spectral data in repositories like Zenodo or Figshare. Detailed metadata (e.g., experimental conditions, instrument calibration logs) must accompany datasets. Cross-linking to protocols.io enhances reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.